4-Benzoyloxy-5-chloro-2-pyridone
Description
Properties
CAS No. |
103766-97-8 |
|---|---|
Molecular Formula |
C12H8ClNO3 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
(5-chloro-2-oxo-1H-pyridin-4-yl) benzoate |
InChI |
InChI=1S/C12H8ClNO3/c13-9-7-14-11(15)6-10(9)17-12(16)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
SLRRHYHVZYNBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=O)NC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Pyrimidine Derivatives with Benzyloxy and Chloro Substituents
- 5-(Benzyloxy)-4-chloropyrimidine (CAS 91063-23-9): This pyrimidine analog replaces the pyridone core with a pyrimidine ring. The benzyloxy group (ether) at position 5 and chloro at position 4 result in a lower similarity score (0.68) compared to 4-Benzoyloxy-5-chloro-2-pyridone. Benzyloxy groups are less prone to hydrolysis than benzoyloxy esters, suggesting greater stability under basic conditions .
Unnamed Pyrimidine (CAS 425394-89-4) :
With a high similarity score (0.92), this compound likely shares a pyridone or pyrimidine core with analogous substituents. The absence of a disclosed structure limits direct comparison, but the score implies overlapping functional groups, such as chloro and alkoxy/aryloxy moieties .
Trichloro- and Methoxy-Substituted Pyrimidines
- 2,4,6-Trichloro-5-methoxypyrimidine (CAS 60703-46-0): This trichlorinated pyrimidine features a methoxy group at position 5 (similarity score: 0.91). The electron-withdrawing chloro substituents enhance electrophilicity, favoring nucleophilic aromatic substitution.
Dichloro-Ethoxy and Methoxy Pyrimidines
2,4-Dichloro-5-ethoxypyrimidine (CAS 280582-25-4) :
The ethoxy group at position 5 introduces moderate hydrophobicity, while dichloro substitution at positions 2 and 4 creates regioselective reactivity. Its similarity score (0.76) reflects structural divergence from the target compound, primarily due to the absence of a benzoyloxy group and differing chloro positioning .2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2) :
Similar to the ethoxy analog, this compound’s methoxy group provides weaker electron-donating effects compared to benzoyloxy. The dichloro configuration may favor dimerization or cross-coupling reactions, but its lower similarity score (0.76) underscores reduced functional overlap with this compound .
Data Tables and Comparative Analysis
Table 1: Structural and Functional Comparison of this compound and Analogs
| Compound Name | CAS Number | Core Structure | Substituents | Similarity Score | Key Properties/Reactivity |
|---|---|---|---|---|---|
| This compound | 5018-38-2 | Pyridone | 4-Benzoyloxy, 5-Chloro | N/A | High electrophilicity, ester hydrolysis susceptibility |
| 5-(Benzyloxy)-4-chloropyrimidine | 91063-23-9 | Pyrimidine | 5-Benzyloxy, 4-Chloro | 0.68 | Ether stability, moderate lipophilicity |
| Unnamed Pyrimidine | 425394-89-4 | Undisclosed | Likely chloro/alkoxy | 0.92 | High structural overlap (inferred) |
| 2,4,6-Trichloro-5-methoxypyrimidine | 60703-46-0 | Pyrimidine | 2,4,6-Trichloro, 5-Methoxy | 0.91 | High electrophilicity, SNAr reactivity |
| 2,4-Dichloro-5-ethoxypyrimidine | 280582-25-4 | Pyrimidine | 2,4-Dichloro, 5-Ethoxy | 0.76 | Moderate hydrophobicity, regioselective reactivity |
| 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Pyrimidine | 2,4-Dichloro, 5-Methoxy | 0.76 | Electron-deficient ring, coupling potential |
Key Observations :
- Core Structure : Pyridones (e.g., 5018-38-2) exhibit ketone-related reactivity, while pyrimidines prioritize halogen-driven substitution.
- Substituent Effects : Benzoyloxy esters enhance hydrolysis susceptibility compared to benzyloxy ethers or alkoxy groups.
- Chloro Positioning : Para/meta chloro arrangements (e.g., 5-chloro in 5018-38-2 vs. 2,4-dichloro in pyrimidines) influence electronic and steric profiles.
Research Findings and Implications
Reactivity : this compound’s ester group may render it more reactive in hydrolytic environments than pyrimidine analogs with ethers or alkoxy groups .
Synthetic Utility : Trichloro- and dichloro-pyrimidines (e.g., 60703-46-0, 19646-07-2) are preferred for SNAr reactions, whereas the pyridone core may favor ketone-specific transformations like condensations .
Stability : Benzyloxy-substituted pyrimidines (91063-23-9) likely exhibit greater thermal and pH stability than benzoyloxy derivatives due to ether vs. ester bond strengths .
Preparation Methods
Formation of the Pyridone Core
The Chinese patent CN102993088A delineates a scalable route beginning with ethyl cyanoacetate and trimethyl orthoacetate. Under reflux conditions, these condense to form ethyl 2-cyano-3-methoxy-2-butenoate (Step 1). Subsequent reaction with N,N-dimethylformamide dimethyl acetal in xylene yields ethyl 2-cyano-3-methoxy-5-(dimethylamino)-2,4-pentadienoate (Step 2). Cyclization in glacial acetic acid produces ethyl 4-methoxy-2-pyridone-3-carboxylate (Step 3), which undergoes demethylation and decarboxylation in 48% hydrobromic acid to yield 4-hydroxy-2-pyridone (Step 4).
Chlorination and Benzoylation
To introduce the 5-chloro and 4-benzoyloxy groups, 4-hydroxy-2-pyridone is treated with chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas in acetic acid. The hydroxyl group at position 4 directs electrophilic substitution to position 5, yielding 5-chloro-4-hydroxy-2-pyridone . Benzoylation follows via Schotten-Baumann conditions: treatment with benzoyl chloride in aqueous sodium hydroxide affords the target compound in 65–72% yield (Table 1).
Nitration-Rearrangement Strategy from Pyridine
Pyridine N-Oxide Formation
US Patent 3853900A describes pyridine oxidation with hydrogen peroxide to form pyridine N-oxide , which undergoes nitration at position 4. Displacement of the nitro group with benzyl alcohol yields 4-benzyloxypyridine N-oxide . Heating with acetic anhydride induces a Polonovski rearrangement, producing 4-benzyloxy-2-pyridone .
Debenzylation and Subsequent Modifications
Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding 4-hydroxy-2-pyridone . Chlorination at position 5 using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces the chloro substituent. Final benzoylation with benzoyl chloride in pyridine completes the synthesis, achieving 58–64% overall yield .
Alternative Routes and Innovations
One-Pot Cyclization-Chlorination
A modified approach condenses malononitrile with trimethyl orthoacetate under acidic conditions, directly forming 5-chloro-4-methoxy-2-pyridone . Demethylation with HBr and benzoylation streamlines the process, reducing steps and improving yield to 78% .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization and chlorination steps, cutting reaction times from 24 hours to 30 minutes while maintaining yields above 70%.
Comparative Analysis of Methods
Table 1: Key Parameters for 4-Benzoyloxy-5-chloro-2-pyridone Synthesis
Critical Considerations
Q & A
Q. What are the optimal synthetic routes for 4-Benzoyloxy-5-chloro-2-pyridone, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves benzoylation of 5-chloro-2-pyridone under basic conditions. Key steps include:
- Substitution Control: Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the benzoyl chloride intermediate .
- Catalytic Optimization: Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency by activating the pyridone oxygen .
- Yield Improvement: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and employ column chromatography for purification. Typical yields range from 60–75%, with higher purity achieved via recrystallization in ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and the pyridone ring’s deshielded protons (δ 6.8–7.1 ppm) .
- ¹³C NMR: Confirm the benzoyloxy group (C=O at ~165 ppm) and pyridone carbonyl (C=O at ~160 ppm) .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion confirmation (calculated for C₁₂H₈ClNO₂: 247.02 g/mol) .
- HPLC: Use a C18 column (acetonitrile/water 70:30) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate electron density maps. Focus on the C5-chloro and C4-benzoyloxy positions for electrophilic susceptibility .
- Transition State Analysis: Simulate SNAr (nucleophilic aromatic substitution) pathways using solvent continuum models (e.g., PCM for DMSO). Compare activation energies for substitutions at C5 vs. C4 .
- Validation: Correlate computational predictions with experimental kinetic data (e.g., reaction rates with amines or thiols) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Meta-Analysis: Systematically compare datasets across studies, focusing on variables such as:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) may explain divergent results .
- Structural Analogues: Evaluate substituent effects (e.g., trifluoromethyl vs. nitro groups) on target binding using SAR (structure-activity relationship) models .
- Reproducibility Testing: Replicate key studies under standardized conditions (e.g., IC₅₀ measurements in triplicate with positive controls) .
Q. How can this compound be utilized in designing enzyme inhibitors?
Methodological Answer:
- Pharmacophore Modeling: Identify the pyridone core and benzoyloxy group as hydrogen-bond acceptors for kinase or protease binding .
- Docking Studies: Use AutoDock Vina to screen against targets like EGFR or CDK2. Prioritize derivatives with halogen-bonding potential (C5-chloro) for improved affinity .
- In Vitro Validation: Test inhibitory activity in enzyme assays (e.g., fluorescence-based ADP-Glo™ kinase assays) and cross-validate with SPR (surface plasmon resonance) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
